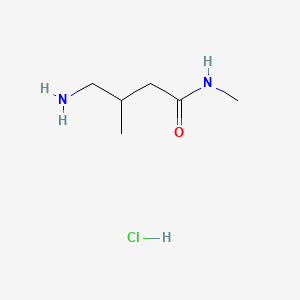
3-Heptyl-4-methyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The compound features a heptyl group at the 3-position, a methyl group at the 4-position, and an amine group at the 5-position of the pyrazole ring, making it a valuable scaffold for various chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-4-methyl-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of heptanal with methylhydrazine under acidic conditions to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative . The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis . Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Heptyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Heptyl-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Heptyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The compound’s unique structural features allow it to modulate the activity of these targets, leading to various biological effects. For example, its amine group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-4-methyl-1H-pyrazol-5-amine: Similar structure but with an ethyl group instead of a heptyl group.
3-Methyl-1H-pyrazole-4-carbaldehyde: Features a formyl group at the 4-position instead of a methyl group.
3-Amino-5-methyl-1H-pyrazole: Contains an amino group at the 3-position and a methyl group at the 5-position.
Uniqueness
3-Heptyl-4-methyl-1H-pyrazol-5-amine is unique due to its heptyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets . This structural feature differentiates it from other pyrazole derivatives and enhances its potential for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C11H21N3 |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
5-heptyl-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-3-4-5-6-7-8-10-9(2)11(12)14-13-10/h3-8H2,1-2H3,(H3,12,13,14) |
Clave InChI |
VQDQOICEFZSZDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=C(C(=NN1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



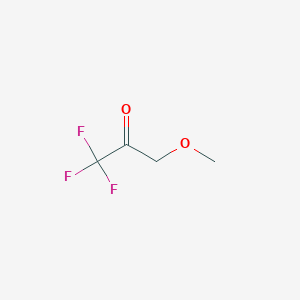
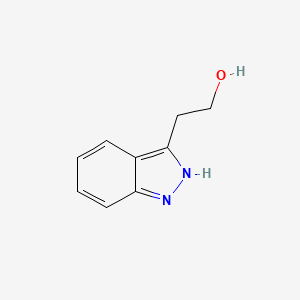


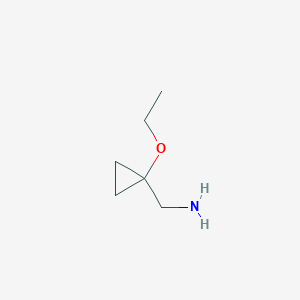
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
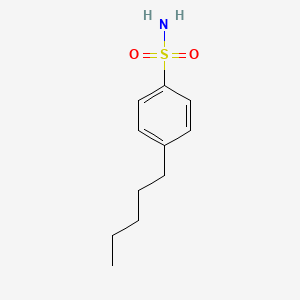
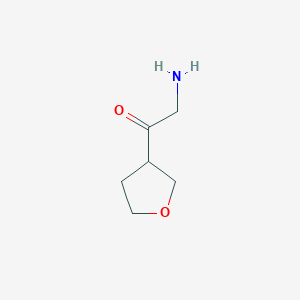
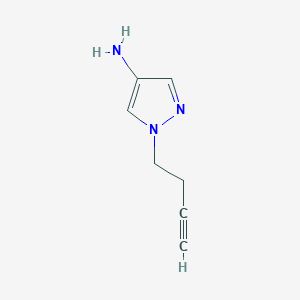

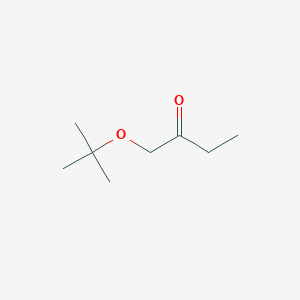
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
